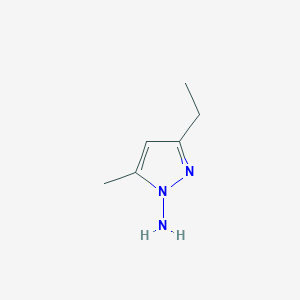

3-Ethyl-5-methyl-1H-pyrazol-1-amine

Description

Significance of Pyrazole (B372694) Core Structures in Chemical and Material Sciences

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and material science. nih.govgoogle.com Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. nih.gov This has led to the development of numerous pharmaceutical drugs containing a pyrazole core. In material science, pyrazole-based compounds are investigated for their applications in dyes, and as ligands in coordination chemistry. The versatility of the pyrazole scaffold allows for a diverse range of chemical modifications, leading to a vast chemical space for exploration.

Overview of N1-Substituted Pyrazoles and their Research Trajectories

The substitution at the N1 position of the pyrazole ring significantly influences the molecule's properties and biological activity. Research into N1-substituted pyrazoles has explored a variety of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties. These modifications can alter the compound's steric and electronic properties, impacting its interaction with biological targets. For instance, the introduction of specific substituents at the N1 position has been shown to be crucial for the anti-inflammatory activity of certain pyrazole derivatives. nih.gov The research trajectory for N1-substituted pyrazoles continues to focus on the synthesis of novel derivatives with enhanced or specific biological activities and their potential use as functional materials.

Scope of the Academic Research Outline for 3-Ethyl-5-methyl-1H-pyrazol-1-amine

The academic research concerning this compound is currently limited. However, based on its structure as an N1-amino substituted pyrazole with ethyl and methyl groups at positions 3 and 5 respectively, its research scope can be inferred. Investigations would likely focus on its synthesis, characterization, and exploration of its potential as a building block for more complex molecules. Furthermore, its biological activity profile would be a key area of interest, particularly in comparison to other N1-substituted pyrazoles. The ethyl and methyl groups provide a specific substitution pattern on the pyrazole ring which could influence its biological and physical properties.

Compound Data

Structure

3D Structure

Properties

CAS No. |

135634-94-5 |

|---|---|

Molecular Formula |

C6H11N3 |

Molecular Weight |

125.17 g/mol |

IUPAC Name |

3-ethyl-5-methylpyrazol-1-amine |

InChI |

InChI=1S/C6H11N3/c1-3-6-4-5(2)9(7)8-6/h4H,3,7H2,1-2H3 |

InChI Key |

DLTNGWPGEQAGDP-UHFFFAOYSA-N |

SMILES |

CCC1=NN(C(=C1)C)N |

Canonical SMILES |

CCC1=NN(C(=C1)C)N |

Synonyms |

1H-Pyrazol-1-amine,3-ethyl-5-methyl-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethyl 5 Methyl 1h Pyrazol 1 Amine and Its Analogs

Direct Synthetic Routes Towards N1-Amino Pyrazoles

Direct methods for the synthesis of N1-amino pyrazoles are not extensively documented in comparison to methods involving the cyclization of hydrazine (B178648) derivatives. However, some approaches describe the preparation of N-substituted pyrazoles from primary amines. nih.gov One such method reports the synthesis of N-alkyl and N-aryl pyrazoles from primary aliphatic or aromatic amines as the limiting reagent. nih.gov This protocol is advantageous due to its use of simple, commercially available starting materials and mild reaction conditions. nih.gov For instance, the reaction of 1-phenylethan-1-amine with 2,4-pentanedione in the presence of O-(4-nitrobenzoyl)hydroxylamine in DMF at 80°C yields the corresponding N-substituted pyrazole (B372694). nih.gov While this specific example does not yield 3-ethyl-5-methyl-1H-pyrazol-1-amine, the principle of using a primary amine to introduce the N1-substituent is a relevant direct approach.

Cyclization Reactions for Pyrazole Ring Formation

The most prevalent and versatile methods for constructing the pyrazole ring, a critical step in synthesizing this compound, involve cyclization reactions. These reactions typically utilize hydrazine derivatives and a suitable 1,3-dicarbonyl compound or its equivalent.

Condensation Reactions of Hydrazine Derivatives with Carbonyl Compounds

The condensation of hydrazine derivatives with 1,3-dicarbonyl compounds is a cornerstone of pyrazole synthesis. mdpi.comnih.gov This approach involves the reaction of a hydrazine, acting as a bidentate nucleophile, with a 1,3-dicarbonyl compound, leading to a cyclocondensation reaction and the formation of the pyrazole ring. mdpi.com The reaction can also proceed with α,β-unsaturated carbonyl compounds. mdpi.com For the synthesis of this compound, a suitable hydrazine derivative would be reacted with a pentane-2,4-dione derivative where one of the methyl groups is replaced by an ethyl group.

A general representation of this reaction is the synthesis of 1,3,5-substituted pyrazoles from the cyclocondensation of an arylhydrazine and a carbonyl derivative. nih.gov The reaction of hydrazine hydrate (B1144303) with various carbonyl compounds, such as aldehydes or ketones, is a common practice. nih.gov For example, pyrano[2,3-c]pyrazoles can be synthesized by mixing ethyl acetoacetate (B1235776), hydrazine hydrate, and aldehydes or ketones. nih.gov

Synthetic Strategies Involving Ethyl Acetoacetate Precursors

Ethyl acetoacetate is a versatile and widely used precursor in pyrazole synthesis. nih.govorientjchem.orgwisdomlib.orgresearchgate.netbas.bg It can react with hydrazine hydrate to form 3-methyl-5-pyrazolone, a key intermediate for further derivatization. orientjchem.orgresearchgate.net For instance, the reaction of phenyl hydrazine with ethyl acetoacetate yields 3-methyl-1-phenyl-5-pyrazolone. researchgate.net

One-pot synthesis strategies often employ ethyl acetoacetate. For example, pyrano[2,3-c]pyrazoles can be obtained by mixing ethyl acetoacetate, hydrazine hydrate, aldehydes or ketones, and malononitrile. nih.gov These multi-component reactions are efficient and can be performed under solvent-free or aqueous conditions. nih.govwisdomlib.org The use of catalysts like triethylamine (B128534) or sodium benzoate (B1203000) can facilitate these reactions. nih.govwisdomlib.org Furthermore, nitrile imines, generated in situ, can react with ethyl acetoacetate to produce pyrazole derivatives. bas.bg

Multi-Step Synthetic Pathways for Structural Elaboration

More complex pyrazole derivatives often require multi-step synthetic sequences to introduce specific functionalities and substitution patterns. beilstein-journals.orgnih.govresearchgate.net These pathways allow for greater control over the final structure of the molecule.

A versatile multi-step continuous flow synthesis has been reported for the conversion of anilines into pyrazole products. nih.govresearchgate.net This process involves diazotization of the aniline, followed by a metal-free reduction to form a hydrazine intermediate, which then undergoes cyclocondensation with a 1,3-dicarbonyl compound. nih.govresearchgate.net This method offers a safer and more scalable alternative to using pre-formed hydrazines. nih.gov

Another multi-step approach involves the initial synthesis of a pyrazole core, which is then further modified. For instance, a pyrazolone (B3327878) can be prepared and subsequently reacted with other reagents to build up the desired structure. orientjchem.org The synthesis of 5-bromo-1-methyl-1H-pyrazole-3-amine from diethyl butynedioate involves several steps, including condensation with methylhydrazine, bromination, hydrolysis, and subsequent functional group manipulations. google.com

Functionalization and Derivatization Techniques

Once the N1-amino pyrazole core is synthesized, further functionalization can be carried out to introduce a variety of substituents. N-alkylation and N-acylation are common derivatization techniques.

N-Alkylation and N-Acylation of Pyrazole Amines

N-alkylation of pyrazoles is a crucial method for introducing alkyl groups onto the nitrogen atoms of the pyrazole ring. nih.govmdpi.comsemanticscholar.orggoogle.com Traditional methods often involve the deprotonation of the pyrazole with a strong base followed by reaction with an alkyl halide. semanticscholar.org More recent methods have explored the use of trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, offering a milder alternative. mdpi.comsemanticscholar.org This method has been shown to be effective for the N-alkylation of various pyrazoles, with the regioselectivity being controlled by steric factors in unsymmetrical pyrazoles. mdpi.comsemanticscholar.org Engineered enzymes have also been developed to achieve highly selective N-alkylation of pyrazoles with simple haloalkanes. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle, and its reactivity towards electrophilic and nucleophilic substitution is significantly influenced by the nature and position of substituents on the ring, as well as the reaction conditions. The presence of an ethyl group at position 3, a methyl group at position 5, and an amine group at position 1 on the parent compound, this compound, dictates the electronic properties and steric hindrance of the pyrazole core.

Electrophilic Substitution:

The pyrazole ring is generally susceptible to electrophilic attack, primarily at the C4 position. This is because the intermediates formed by attack at C4 are more stable than those formed by attack at the C3 or C5 positions, which would place a positive charge on an already electron-deficient nitrogen atom. rrbdavc.org The N-amino group at position 1 can also influence the reactivity.

Common electrophilic substitution reactions on the pyrazole ring include:

Halogenation: Direct C-H halogenation of pyrazole derivatives is a key method for introducing halogen atoms. For instance, 3-aryl-1H-pyrazol-5-amines can be directly halogenated at the C4 position using N-halosuccinimides (NXS, where X = Cl, Br, I) under metal-free conditions at room temperature. beilstein-archives.org The choice of solvent can be critical; for the bromination of 3-phenyl-1-tosyl-1H-pyrazol-5-amine with NBS, n-hexane was found to be a suitable solvent, yielding the C4-brominated product. beilstein-archives.org

Nitration: Nitration of pyrazoles is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the electrophile. The substitution occurs at the C4 position to yield 4-nitropyrazole. scribd.com

Sulfonation: Using fuming sulfuric acid or a mixture of SO3 and H2SO4, pyrazoles can be sulfonated at the C4 position. scribd.com

Vilsmeier-Haack Formylation: This reaction, which uses phosphorus oxychloride (POCl3) and dimethylformamide (DMF), introduces a formyl group at the C4 position of the pyrazole ring. scribd.com

The reactivity in electrophilic substitutions is governed by the substituents. Electron-donating groups generally activate the ring towards electrophilic attack, while electron-withdrawing groups deactivate it. mdpi.com

Nucleophilic Substitution:

Nucleophilic substitution on an unsubstituted pyrazole ring is generally difficult due to the electron-rich nature of the aromatic system. However, the presence of strong electron-withdrawing groups, such as nitro groups, can activate the ring for nucleophilic attack. For example, 1-methyl-3,4,5-trinitropyrazole readily undergoes nucleophilic substitution of the nitro group at the C4 position with various nucleophiles like thiols, phenols, ammonia, and amines. researchgate.net Similarly, the nitro group at position 5 in 1-methyl-3,5-dinitropyrazole-4-carbonitrile is susceptible to substitution. researchgate.net For analogs of this compound, nucleophilic substitution would likely require the introduction of potent electron-withdrawing groups onto the pyrazole ring.

Green Chemistry Protocols and Sustainable Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to minimize environmental impact, reduce waste, and improve safety. nih.gov These strategies focus on the use of environmentally benign solvents, alternative energy sources, and efficient catalytic systems. thieme-connect.comresearchgate.net

Aqueous Synthesis: Water is considered an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Several methods for pyrazole synthesis have been developed using water as the reaction medium. thieme-connect.com For example, the one-pot, four-component synthesis of 1H-furo[2,3-c]pyrazole-4-amines has been achieved in water without the need for a catalyst. researchgate.net The synthesis of pyranopyrazole derivatives has also been successfully carried out in water, sometimes facilitated by catalysts like magnetic Fe3O4 nanoparticles, which can be reused multiple times. nih.gov

Microwave and Ultrasound-Assisted Synthesis: Alternative energy sources like microwave irradiation and ultrasonication offer significant advantages over conventional heating, including reduced reaction times, increased yields, and often milder reaction conditions. scispace.com

Microwave Irradiation: The synthesis of pyrano[2,3-c]pyrazole derivatives has been shown to be more efficient under microwave irradiation compared to conventional heating. In one study, a reaction that took 1.4 hours at 80°C with an 80% yield was completed in just 25 minutes with an 88% yield using microwaves. nih.gov

Ultrasonication: Ultrasound has been used to facilitate catalyst-free multicomponent reactions in water for the synthesis of pyrano[2,3-c]pyrazoles with excellent yields. nih.gov It has also been employed in the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives in aqueous ethanol (B145695). researchgate.net

Catalyst-Free and Efficient Catalytic Systems: Developing catalyst-free reactions or using highly efficient and recyclable catalysts aligns with green chemistry principles.

Catalyst-Free: A notable green approach is the catalyst-free, one-pot, four-component domino reaction for synthesizing novel 1H-furo[2,3-c]pyrazole-4-amines in water. researchgate.net

Green Catalysts: A variety of catalysts that are considered environmentally friendly have been employed in pyrazole synthesis. These include heterogeneous catalysts like CeO2/SiO2 and nano-composite catalysts such as CeO2/CuO@GQDs@NH2, which can be used in aqueous media. thieme-connect.comresearchgate.net Bio-organic catalysts like taurine (B1682933) have also been used, offering the advantages of being recyclable and non-toxic. researchgate.net The use of ionic liquids, such as [Et3NH][HSO4], as recyclable catalysts for the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) represents another sustainable approach. researchgate.net

The following table summarizes various green chemistry protocols for the synthesis of pyrazole analogs.

| Protocol | Key Features | Example Application | Reference |

|---|---|---|---|

| Aqueous Synthesis | Uses water as a safe and abundant solvent. | One-pot synthesis of tetrasubstituted pyrazoles. | thieme-connect.com |

| Microwave-Assisted Synthesis | Reduces reaction times and increases yields. | Synthesis of pyrano[2,3-c]pyrazole derivatives. | nih.gov |

| Ultrasound Irradiation | Enhances reaction rates, often without a catalyst. | Catalyst-free synthesis of pyrano[2,3-c]pyrazoles in water. | nih.gov |

| Heterogeneous Catalysis | Catalyst is easily separated and can be reused. | Synthesis of pyrazolones using CeO2/SiO2. | thieme-connect.com |

| Bio-Organic Catalysis | Utilizes non-toxic, recyclable catalysts. | Taurine-catalyzed synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles. | researchgate.net |

Optimization of Reaction Conditions and Yields in Pyrazole Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired pyrazole product while minimizing side reactions and waste. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Selection: The catalyst can significantly influence the reaction's efficiency and regioselectivity.

In the synthesis of 5-aryl-3-trifluoromethyl pyrazoles, a silver-catalyzed reaction was developed. mdpi.comnih.gov

For the synthesis of 3-CF3-pyrazoles, AgOTf was found to be a highly effective catalyst, allowing the reaction to proceed rapidly at room temperature with excellent yields. mdpi.com

In the synthesis of polysubstituted 4-difluoromethyl pyrazole derivatives, various Lewis acid catalysts were explored, with Sc(OTf)3 demonstrating the best performance, providing a 97% yield. nih.gov

A range of catalysts, including Al2O3/clay, silica-supported sulfuric acid, and sulfamic acid, have been used to improve the synthesis of pyrazole derivatives. thieme-connect.com

Solvent Effects: The choice of solvent can impact reaction rates and even the course of a reaction.

In the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines, a solvent screen revealed that n-hexane was optimal for bromination with NBS, while ethanol and 1,4-dioxane (B91453) gave lower yields. beilstein-archives.org

For the regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles, aprotic dipolar solvents like N,N-dimethylacetamide were found to be superior to commonly used protic solvents like ethanol, leading to higher yields and better regioselectivity at room temperature. mdpi.comnih.gov

Temperature and Reaction Time: Temperature is a critical parameter that often requires careful optimization.

In the silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles, increasing the temperature to 60°C improved the yield. However, further increasing the temperature led to a decrease in yield, indicating an optimal temperature range. nih.gov

For the synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones, thermal conditions were optimized. The reaction of various aldehydes, hydrazine hydrate, ethyl acetoacetate, and 1,3-dimethyl barbituric acid was studied under different conditions to maximize the yield. researchgate.net

The following table presents examples of optimized reaction conditions for the synthesis of various pyrazole analogs.

| Target Compound/Analog | Reactants | Optimized Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Brominated 3-phenyl-1-tosyl-1H-pyrazol-5-amine | 3-phenyl-1-tosyl-1H-pyrazol-5-amine, NBS | n-hexane, room temperature, 3h | 65% | beilstein-archives.org |

| 5-Aryl-3-trifluoromethyl pyrazoles | N′-benzylidene tolylsulfonohydrazides, ethyl 4,4,4-trifluoro-3-oxobutanoate | Silver catalyst, 60°C | Moderate to excellent | nih.gov |

| Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones | Hydrazine hydrate, ethyl acetoacetate, 1,3-dimethyl barbituric acid, aryl aldehydes, ammonium (B1175870) acetate | Water, thermal conditions | Not specified | researchgate.net |

| 1-Aryl-3,4,5-substituted pyrazoles | 1,3-diketones, arylhydrazines | N,N-dimethylacetamide, room temperature | 59-98% | mdpi.com |

| 4-Chlorinated N-arylsulfonyl-3-aryl-5-aminopyrazole | N-arylsulfonyl-3-aryl-5-aminopyrazole, NCS | 2.5 equiv. NCS, room temperature | 68% | beilstein-archives.org |

Chemical Reactivity and Mechanistic Investigations of 3 Ethyl 5 Methyl 1h Pyrazol 1 Amine Derivatives

Oxidation Reactions of Pyrazole (B372694) Amines

The oxidation of pyrazole amines, including derivatives of 3-ethyl-5-methyl-1H-pyrazol-1-amine, can lead to a variety of products depending on the reaction conditions and the oxidizing agent employed. A notable transformation is the oxidative dehydrogenative coupling of pyrazol-5-amines, which can selectively form highly functionalized heteroaromatic azo compounds. nih.govnih.gov

One approach involves the use of tert-butyl hydroperoxide (TBHP) in the presence of iodine, which facilitates the simultaneous installation of a C–I bond and an N–N bond through intermolecular iodination and oxidation. nih.gov This method has been shown to be effective for pyrazol-5-amines with various N-tethered substituents, including ethyl groups. nih.gov The reaction is believed to proceed through a radical mechanism, as the presence of a radical scavenger like TEMPO inhibits the formation of the desired product. nih.gov

Another strategy for oxidative dehydrogenative coupling involves a copper-catalyzed process. nih.gov While initial attempts using copper(I) iodide (CuI) as a catalyst in ethanol (B145695) did not yield the desired azo product, further optimization of the catalytic system can lead to the direct conversion of pyrazol-5-amines into azopyrroles. nih.govacs.org The mechanism likely involves a single-electron transfer (SET) process, where the copper(II) catalyst, generated in situ, oxidizes the arylamino group to an arylamino radical cation. nih.gov

The oxidation of N-aminopyrazoles can also lead to the formation of 1,2,3-triazines. acs.org Additionally, computational studies have suggested that the oxidation of 1H-pyrazol-5-amines in the presence of iodosobenzene (B1197198) (PhIO) may proceed through the formation of a hydroxylamine (B1172632) intermediate, which then undergoes elimination of water to yield a ring-opened product. researchgate.net The nature of the substituents on the pyrazole ring plays a crucial role in determining whether the reaction leads to ring-opening or the formation of an aza derivative. researchgate.net

Kinetic and mechanistic studies on the oxidation of pyrazole derivatives by permanganate (B83412) ion have indicated the formation of a 1:1 intermediate complex which then decomposes in the rate-determining step to yield a free radical derived from the pyrazole and an intermediate Mn(VI) species. sciencepublishinggroup.comaun.edu.eg The final oxidation products can include the corresponding pyrazole, dimethylamine, and carbon dioxide. sciencepublishinggroup.comaun.edu.eg

Reduction Reactions and Derivative Formation

The reduction of pyrazole derivatives and the subsequent formation of new compounds represent a key area of synthetic utility. While direct reduction reactions of the pyrazole amine moiety are less commonly the primary focus, the functional groups introduced through other reactions can be targeted for reduction. For instance, 4,7-dihydropyrazolo[3,4-b]pyridines, which can be formed from the reaction of 5-aminopyrazoles, can be dehydrogenated to their aromatic counterparts using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). nih.gov

The synthesis of various fused pyrazole derivatives often starts from 5-aminopyrazoles, highlighting their role as versatile synthons. nih.gov These reactions, while not direct reductions of the initial pyrazole amine, demonstrate the formation of derivatives that can subsequently undergo a range of transformations. For example, N-thiocarbamoyl pyrazole derivatives can be cyclized with hydrazine (B178648) hydrate (B1144303) to form 5-(N-triazolyl)aminopyrazole derivatives. nih.gov

Substitution Reactions Driven by Ring Activating Groups

The pyrazole ring in this compound and its analogs is susceptible to electrophilic substitution, with the regioselectivity of the reaction being heavily influenced by the directing effects of the substituents present on the ring. The amino group at the 1-position and the alkyl groups at the 3- and 5-positions are generally considered activating groups, meaning they increase the electron density of the pyrazole ring and make it more reactive towards electrophiles. assets-servd.hostmasterorganicchemistry.com

Reactions at the Amine Moiety (e.g., Acylation, Alkylation)

The exocyclic amine moiety of this compound is a nucleophilic center and can readily undergo reactions such as acylation and alkylation.

Acylation: 5-Aminopyrazoles can be acylated using various acylating agents. For example, reaction with substituted benzoyl chlorides in a suitable solvent like dichloromethane (B109758) can yield the corresponding N-acyl derivatives. beilstein-journals.org Similarly, isocyanates and isothiocyanates react with aminopyrazoles to form ureas and thioureas, respectively. arkat-usa.org The reaction of 5-amino-1-methylpyrazole-4-carboxylate with an amino acid chloride derivative has also been reported. arkat-usa.org

Alkylation: The N-alkylation of pyrazoles is a significant transformation for creating diverse derivatives. nih.gov While the alkylation of pyrazoles can often lead to a mixture of regioisomers due to the presence of multiple reactive nitrogen atoms, various methods have been developed to achieve regioselectivity. nih.govmdpi.com These methods include using specific catalysts, protecting groups, or exploiting the inherent steric and electronic properties of the pyrazole substrate. nih.govresearchgate.netacs.org For instance, acid-catalyzed N-alkylation using trichloroacetimidate (B1259523) electrophiles has been shown to be effective, with sterics controlling the major regioisomeric product in unsymmetrical pyrazoles. mdpi.com Enzyme-catalyzed alkylation offers a highly selective alternative, capable of achieving unprecedented regioselectivity. nih.gov

Reactivity of Specific Carbonyl Chlorides on Pyrazole Ring

Carbonyl chlorides are important reagents for the acylation of pyrazoles. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride is a specific example of a pyrazole derivative that serves as an acylating agent. chembk.comnih.gov It can be prepared from the corresponding carboxylic acid by reaction with thionyl chloride. chembk.com This compound is used to introduce the 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl moiety into other molecules, typically by reacting with nucleophiles such as alcohols and amines. chembk.com The reaction involves the nucleophilic attack of the alcohol or amine on the carbonyl carbon of the acid chloride, leading to the formation of an ester or an amide, respectively, and the elimination of hydrogen chloride. acs.org

Oxidative Dehydrogenative Coupling Reactions

Oxidative dehydrogenative coupling is a powerful strategy for the synthesis of complex molecules from simpler precursors, and pyrazole amines are suitable substrates for such transformations. nih.govnih.gov These reactions involve the formation of new bonds through the formal removal of hydrogen atoms.

As previously mentioned in the context of oxidation reactions, pyrazol-5-amines can undergo oxidative dehydrogenative coupling to form azopyrroles. nih.govacs.org This can be achieved through an iodine-mediated reaction that also incorporates iodine into the product, or through a copper-catalyzed process. nih.gov The iodine-mediated reaction proceeds via a proposed radical mechanism, while the copper-catalyzed reaction is thought to involve a single-electron transfer process. nih.gov These methods provide a route to highly functionalized heteroaromatic azo compounds. nih.govnih.gov The choice of catalytic system is crucial for controlling the selectivity of the reaction. nih.gov

Mechanistic Studies of Key Chemical Transformations

Understanding the mechanisms of the chemical transformations of this compound and its derivatives is essential for controlling reaction outcomes and designing new synthetic methodologies.

Oxidation Mechanisms: The oxidation of pyrazol-5-amines to form azopyrroles via an iodine-mediated pathway is proposed to involve a radical mechanism. nih.gov Evidence for this comes from experiments where the reaction is quenched by the addition of a radical scavenger. The proposed mechanism involves single-electron oxidation of the pyrazol-5-amine to a radical cation, which then undergoes further reactions, including coupling and subsequent oxidation, to form the final azo product. nih.gov In the case of copper-catalyzed oxidative coupling, the mechanism is believed to proceed through a single-electron transfer (SET) from the pyrazole amine to a copper(II) species. nih.gov For the oxidation of pyrazole derivatives by permanganate, the mechanism involves the formation of an intermediate complex between the permanganate ion and the pyrazole substrate, which then decomposes in the rate-determining step. sciencepublishinggroup.comaun.edu.eg

Substitution Mechanisms: The reactivity of 5-aminopyrazoles in substitution reactions is governed by the nucleophilicity of the different sites within the molecule. nih.gov These compounds possess multiple nucleophilic centers, including the C4-position, the N1-position, and the exocyclic amino group, with the reactivity order generally being 5-NH2 > 1-NH > 4-CH. nih.gov The mechanism of electrophilic substitution on the pyrazole ring is influenced by the nature of the activating groups. assets-servd.host These groups increase the electron density of the ring, facilitating the attack by an electrophile. The stability of the resulting intermediate carbocation (Wheland intermediate) determines the regioselectivity of the substitution. assets-servd.host

Alkylation Mechanisms: The mechanism of N-alkylation of pyrazoles can vary depending on the reaction conditions. Acid-catalyzed alkylation with trichloroacetimidates likely proceeds through protonation of the imidate, making it a better leaving group, followed by nucleophilic attack by one of the pyrazole nitrogen atoms. mdpi.com In enzyme-catalyzed alkylations, the mechanism is highly specific and dictated by the active site of the enzyme. nih.gov

Cyclization Mechanisms: The synthesis of fused pyrazole systems often involves the cyclization of intermediates derived from 5-aminopyrazoles. For instance, the formation of pyrazolo[3,4-b]pyridines can proceed through the generation of an enaminone intermediate, which then undergoes condensation and cyclization. nih.gov

Below is a table summarizing some of the key reactions and their mechanistic features.

| Reaction Type | Reagents/Conditions | Key Mechanistic Features | Products |

| Oxidative Dehydrogenative Coupling | I2, TBHP | Radical mechanism, single-electron oxidation | Iodo-substituted azopyrroles |

| Oxidative Dehydrogenative Coupling | CuI, TBHP | Single-electron transfer (SET) process | Azopyrroles |

| Oxidation | Permanganate ion | Formation of a 1:1 intermediate complex, radical formation | Pyrazole, dimethylamine, CO2 |

| Acylation | Benzoyl chloride | Nucleophilic attack by the amine moiety | N-acylated pyrazoles |

| Alkylation | Trichloroacetimidates, acid catalyst | Nucleophilic attack by pyrazole nitrogen | N-alkylated pyrazoles |

| Cyclization | Enaminones, acid catalyst | Formation of enaminone intermediate, condensation, cyclization | Pyrazolo[3,4-b]pyridines |

Elucidation of Reaction Mechanisms Through Intermediate Identification

Understanding the stepwise progression of a chemical reaction is fundamental to controlling its outcome. For pyrazole derivatives, the elucidation of reaction mechanisms often involves the isolation and characterization of transient intermediates. While direct studies on this compound are limited, the mechanisms of related aminopyrazole reactions provide significant insight.

One of the most common methods for synthesizing the pyrazole core itself involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. chim.it In the formation of aminopyrazoles, β-ketonitriles are frequently employed. The reaction is believed to proceed through an initial nucleophilic attack of the hydrazine onto the carbonyl group, forming a hydrazone intermediate. Subsequent intramolecular cyclization, involving the attack of the other nitrogen atom of the hydrazine onto the nitrile carbon, leads to the formation of the aminopyrazole ring. chim.it

The reactivity of the resulting aminopyrazole is then dictated by its multiple nucleophilic sites: the exocyclic amino group and the nitrogen atoms of the pyrazole ring. mdpi.com The reaction of aminopyrazoles with electrophiles can lead to a variety of products, and the regioselectivity is often dependent on the reaction conditions and the steric and electronic nature of the substituents. chim.it

For instance, in the reaction of 3(5)-aminopyrazoles with various electrophiles, both N-endocyclic and N-exocyclic products can be formed. The identification of these products, often through spectroscopic techniques such as NMR and mass spectrometry, allows for the postulation of reaction pathways. In some cases, intermediates in these transformations have been successfully isolated and characterized. For example, in the synthesis of pyrazolo[1,5-a]pyrimidines from 3(5)-aminopyrazoles and β-dicarbonyl compounds, an initial condensation product can sometimes be observed before the final cyclization and aromatization steps.

A general representation of intermediate formation in the synthesis of aminopyrazoles is the reaction of isoxazoles with hydrazine, which proceeds through a ring-opening/ring-closing sequence. This transformation highlights the formation of a β-ketonitrile intermediate before the final pyrazole ring is formed. chim.it

Table 1: Illustrative Intermediates in Pyrazole Synthesis and Functionalization

| Starting Material(s) | Electrophile/Reagent | Postulated/Identified Intermediate | Final Product | Reference |

| β-Ketonitrile and Hydrazine | - | Hydrazone | 3(5)-Aminopyrazole | chim.it |

| Isoxazole and Hydrazine | - | β-Ketonitrile | 3(5)-Aminopyrazole | chim.it |

| 3(5)-Aminopyrazole | β-Diketone | Open-chain condensation product | Pyrazolo[1,5-a]pyrimidine | General knowledge |

This table presents generalized examples from the literature on aminopyrazole chemistry to illustrate the concept of intermediate identification, as specific data for this compound is not available.

Catalytic Pathways in Pyrazole Reactivity

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. In the context of pyrazole chemistry, various catalytic systems have been developed to control the reactivity and regioselectivity of their transformations. These catalytic pathways often involve the activation of the pyrazole substrate or the electrophile, facilitating bond formation under milder conditions and with higher efficiency.

Transition-metal catalysis has been extensively employed for the functionalization of the pyrazole ring. For aminopyrazoles, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been used for N-arylation. chim.it The catalytic cycle for these reactions typically involves the oxidative addition of an aryl halide to a low-valent palladium complex, followed by coordination of the aminopyrazole, deprotonation, and reductive elimination to afford the N-arylated product and regenerate the active catalyst. The regioselectivity of these reactions (N1 vs. exocyclic amino group) can often be controlled by the choice of ligands and reaction conditions. chim.it

Copper-catalyzed reactions have also emerged as a powerful tool in pyrazole synthesis and functionalization. For example, copper-catalyzed aerobic oxidative [3+2] cycloaddition reactions of hydrazines with alkynoates provide access to substituted pyrazoles. thieme-connect.de This pathway is proposed to involve the copper-mediated activation of the reactants and the utilization of molecular oxygen as a green oxidant.

Furthermore, organocatalysis has been applied to the synthesis of chiral pyrazole-containing compounds. For instance, chiral phosphoric acids have been used to catalyze the enantioselective reaction of N-aryl-5-aminopyrazoles with alkynyl-imino esters, yielding chiral α-amino-α-(pyrazol-4-yl)alkynoic acids. researchgate.net The catalyst is believed to activate the imine electrophile through hydrogen bonding, enabling a highly stereocontrolled nucleophilic attack by the aminopyrazole.

Table 2: Examples of Catalytic Systems in Pyrazole Chemistry

| Reaction Type | Catalyst System | Substrate/Reagent Example | Product Type | Reference |

| N-Arylation | Pd₂(dba)₃ / Xantphos | 3-Aminopyrazole / Aryl bromide | N-Arylated aminopyrazole | chim.it |

| C-H Thiocyanation | Copper / O₂ | N-Methyl-3-aminopyrazole / KSCN | 4-Thiocyanato-3-aminopyrazole | chim.it |

| Oxidative Cycloaddition | Copper / Base / Air | Hydrazine / Phenyl propiolate | Substituted pyrazole | thieme-connect.de |

| Asymmetric Amination | Chiral Phosphoric Acid | N-Aryl-5-aminopyrazole / Alkynyl-imino ester | Chiral α-amino-α-(pyrazol-4-yl)alkynoic acid | researchgate.net |

This table provides examples of catalytic systems used in the chemistry of aminopyrazoles and is intended to be illustrative of the types of catalytic pathways that could be relevant for this compound.

Spectroscopic and Crystallographic Characterization of 3 Ethyl 5 Methyl 1h Pyrazol 1 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of each atom.

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. For pyrazole (B372694) derivatives, the protons attached to the pyrazole ring, as well as those on the ethyl and methyl substituents, exhibit characteristic signals.

In a typical ¹H NMR spectrum of a 3-ethyl-5-methyl-1H-pyrazol-1-amine derivative, one would expect to observe distinct signals for the different types of protons. For instance, the ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a pattern dictated by spin-spin coupling with neighboring protons. The methyl group at the 5-position would appear as a singlet. The proton on the pyrazole ring would also produce a characteristic signal. The protons of the amine group (NH₂) often appear as a broad singlet, and its chemical shift can be variable due to factors like solvent and concentration. ucl.ac.uk

The specific chemical shifts can be influenced by the presence of other functional groups on the pyrazole ring. For example, in a study of related 1-alkyl-3-methyl-5-(naphthalen-1-yl)-4-nitroso-1H-pyrazoles, the methyl proton signals were observed in the range of 2.30-2.32 ppm. researchgate.net For ethyl acrylate, the ethyl group protons show distinct shifts, which can be used as a reference for similar ethyl-substituted compounds. libretexts.org

Table 1: Representative ¹H NMR Chemical Shift Ranges for Protons in this compound and its Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Ethyl (CH₃) | ~1.2 | Triplet (t) |

| Methyl (C5-CH₃) | ~2.2 | Singlet (s) |

| Ethyl (CH₂) | ~2.6 | Quartet (q) |

| Pyrazole (C4-H) | ~5.7 | Singlet (s) |

| Amine (NH₂) | Variable (e.g., 0.5-5.0) | Broad Singlet (br s) |

Note: These are approximate values and can vary depending on the specific derivative and solvent used. pdx.edu

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of every carbon signal. libretexts.org

For this compound, one would expect to see separate signals for the two carbons of the ethyl group, the methyl carbon, and the three carbons of the pyrazole ring. The chemical shifts of these carbons are indicative of their hybridization and the electronegativity of the atoms they are bonded to. For instance, sp² hybridized carbons of the pyrazoyl ring will appear at a lower field (higher ppm) compared to the sp³ hybridized carbons of the ethyl and methyl groups. libretexts.orgwisc.edu In related pyrazole systems, the chemical shifts of the pyrazole ring carbons can vary significantly based on the substituents. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Ethyl (CH₃) | ~13-15 |

| Methyl (C5-CH₃) | ~10-12 |

| Ethyl (CH₂) | ~20-25 |

| Pyrazole (C4) | ~100-105 |

| Pyrazole (C3) | ~145-150 |

| Pyrazole (C5) | ~140-145 |

Note: These are approximate values and can vary depending on the specific derivative and solvent used. wisc.edudocbrown.info

To unambiguously assign all proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR experiments are employed. These experiments reveal correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbons. For instance, it would show a correlation between the methyl and methylene protons of the ethyl group. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of a carbon signal based on the chemical shift of its attached proton. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. This can be crucial for determining stereochemistry and the conformation of the molecule. rsc.orgktu.edu

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule. Different types of bonds vibrate at characteristic frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at these frequencies.

For this compound, the IR spectrum would show characteristic absorption bands for the N-H bonds of the amine group, the C-H bonds of the alkyl groups, and the C=N and C=C bonds within the pyrazole ring. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the ethyl and methyl groups are usually observed around 2850-3000 cm⁻¹. The stretching vibrations of the pyrazole ring are more complex and can appear in the 1400-1600 cm⁻¹ region. iucr.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Amine (N-H) | Stretching | 3300-3500 (two bands) |

| Alkyl (C-H) | Stretching | 2850-3000 |

| Pyrazole Ring (C=N, C=C) | Stretching | 1400-1600 |

| Amine (N-H) | Bending | 1550-1650 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In a mass spectrometer, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound (C₆H₁₁N₃), the molecular weight is approximately 125.17 g/mol . nih.gov The high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at an m/z value corresponding to this molecular weight. The presence of an odd number of nitrogen atoms (three in this case) results in a molecular ion peak with an odd nominal mass, which is a useful rule in mass spectral interpretation. libretexts.org

The fragmentation pattern in the mass spectrum provides valuable structural information. The molecule can break apart in predictable ways, and the masses of the resulting fragments can be used to deduce the structure of the original molecule. For amines, a common fragmentation pathway is alpha-cleavage, where the bond between the carbon adjacent to the nitrogen and another carbon is broken. libretexts.orgmiamioh.edu

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine the precise positions of all atoms in the crystal lattice, as well as bond lengths, bond angles, and intermolecular interactions. nih.govresearchgate.net

The analysis of a crystal structure of a derivative of this compound would provide precise measurements of the C-C, C-N, and N-N bond lengths and the angles within the pyrazole ring and its substituents. It would also reveal the planarity of the pyrazole ring and the conformation of the ethyl and amine groups. Furthermore, it would elucidate the nature of intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the packing of the molecules in the solid state. nih.govresearchgate.net

Table 4: Representative Bond Lengths and Angles from Related Pyrazole Structures

| Bond/Angle | Typical Value |

| C-C (pyrazole ring) | ~1.38 - 1.42 Å |

| C-N (pyrazole ring) | ~1.33 - 1.37 Å |

| N-N (pyrazole ring) | ~1.35 Å |

| C-N-N (angle) | ~105 - 110° |

| N-N-C (angle) | ~108 - 112° |

| N-C-C (angle) | ~106 - 109° |

Note: These are general values from related pyrazole structures and would be precisely determined for the specific compound by SCXRD. nih.govresearchgate.net

Determination of Molecular Conformation and Bond Geometries

The precise three-dimensional arrangement of atoms, or molecular conformation, and the specific lengths and angles of the chemical bonds within this compound have not been explicitly detailed in published crystallographic studies. However, analysis of closely related pyrazole structures allows for a reasoned estimation of these parameters.

The core of the molecule is a five-membered pyrazole ring. In derivatives that have been crystallographically characterized, this ring is typically planar. For instance, in a derivative of a fused pyrazolopyridine system, the pyrazole ring itself is largely planar, with only minor deviations of the constituent atoms from the mean plane. nih.gov Similarly, studies on other substituted pyrazoles, such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate and ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate, confirm the planarity of the pyrazole ring. researchgate.netnih.gov

The substituents on the pyrazole ring—the ethyl group at position 3, the methyl group at position 5, and the amino group at position 1—will adopt specific orientations relative to this plane. The ethyl and methyl groups, being alkyl substituents, will have their carbon-carbon and carbon-hydrogen bonds arranged in a standard tetrahedral geometry. The rotational position of the ethyl group around its bond to the pyrazole ring will be influenced by steric interactions with adjacent groups.

The N-amino group introduces a key structural feature. The geometry around the exocyclic nitrogen atom is expected to be trigonal pyramidal. The planarity and bond angles of the pyrazole ring itself are generally consistent across various studies of substituted pyrazoles.

Interactive Table: Representative Bond Geometries in Substituted Pyrazoles (Data inferred from related structures)

| Bond/Angle | Expected Range/Value | Notes |

|---|---|---|

| N1-N2 | ~1.37 Å | Typical N-N single bond in a heterocyclic ring. |

| N2-C3 | ~1.33 Å | Exhibiting partial double bond character. |

| C3-C4 | ~1.40 Å | Aromatic-like C-C bond. |

| C4-C5 | ~1.38 Å | Aromatic-like C-C bond. |

| C5-N1 | ~1.35 Å | Exhibiting partial double bond character. |

| ∠N1-N2-C3 | ~111° | Internal angle of the pyrazole ring. |

| ∠N2-C3-C4 | ~106° | Internal angle of the pyrazole ring. |

| ∠C3-C4-C5 | ~105° | Internal angle of the pyrazole ring. |

| ∠C4-C5-N1 | ~109° | Internal angle of the pyrazole ring. |

Analysis of Intermolecular Interactions and Crystal Packing

The way in which molecules of this compound would arrange themselves in a solid-state crystal lattice is dictated by a variety of non-covalent intermolecular interactions. While no specific crystal packing data exists for the title compound, the functional groups present allow for a predictive analysis based on studies of similar molecules.

The primary and most significant intermolecular interaction is expected to be hydrogen bonding, facilitated by the N-amino group. The hydrogen atoms of the amino group can act as hydrogen bond donors, while the lone pair of electrons on the nitrogen atom of the pyrazole ring (specifically N2) can act as a hydrogen bond acceptor. This donor-acceptor capability is a common feature in N-heterocyclic compounds and their amino derivatives.

For example, in the crystal structure of ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate, intermolecular N—H···O hydrogen bonds are observed, which link the molecules into infinite one-dimensional chains. nih.gov Similarly, in a tosylated pyrazole derivative, intermolecular hydrogen bonds from the amino group to sulfonyl oxygen and oxo groups create a layered structure. iucr.orgnih.gov These examples strongly suggest that the N-amino group in this compound would play a crucial role in forming a robust hydrogen-bonded network.

Interactive Table: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bond | N-H (amino group) | N (pyrazole ring of adjacent molecule) | Strong, primary interaction defining the crystal packing. |

| Hydrogen Bond | N-H (amino group) | N-H (amino group of adjacent molecule) | Possible, but less likely than N-H···N(pyrazole). |

| C-H···N | C-H (ethyl/methyl group) | N (pyrazole ring of adjacent molecule) | Weak, secondary interaction contributing to lattice stability. |

| π-π Stacking | Pyrazole Ring | Pyrazole Ring (of adjacent molecule) | Possible, depending on steric hindrance from substituents. |

Coordination Chemistry of 3 Ethyl 5 Methyl 1h Pyrazol 1 Amine As a Ligand

Pyrazole-Derived Ligands in Metal Complexation

Pyrazole (B372694) derivatives are a significant class of N-donor ligands in coordination chemistry due to their versatile coordination abilities and the stability of the resulting metal complexes. nih.govresearchgate.net These heterocyclic compounds, featuring a five-membered aromatic ring with two adjacent nitrogen atoms, can coordinate to metal ions in various modes. researchgate.net The presence of multiple nitrogen donor sites allows for the formation of stable chelate rings, which enhances the thermodynamic stability of the complexes. researchgate.net

The coordination chemistry of pyrazole-based ligands is extensive, with applications ranging from catalysis and materials science to the development of compounds with interesting photophysical and magnetic properties. researchgate.netbenthamdirect.com The ability of the pyrazole nucleus to be functionalized at different positions allows for the fine-tuning of the steric and electronic properties of the ligand, which in turn influences the geometry and reactivity of the metal complexes. mdpi.com The thermal and hydrolytic stability of the pyrazole ring further contributes to its utility in forming robust coordination compounds. nih.gov

Synthesis of Metal Complexes Featuring 3-Ethyl-5-methyl-1H-pyrazol-1-amine Analogs

The synthesis of metal complexes with pyrazole-derived ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. nih.govderpharmachemica.com For instance, the reaction of pyrazole ligands with metal nitrates or acetates in solvents like ethanol (B145695) or methanol (B129727) often leads to the formation of the desired complexes. nih.govderpharmachemica.comnih.gov In some cases, a base may be used to deprotonate the pyrazole N-H group, facilitating coordination of the pyrazolate anion.

Commonly, the synthesis involves refluxing a mixture of the ligand and the metal salt for a specific period. nih.gov The resulting solid complex can then be isolated by filtration, washed, and purified by recrystallization. The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to obtain complexes with different coordination numbers and geometries. derpharmachemica.com

Table 1: Examples of Synthesis of Pyrazole-Analog Metal Complexes

| Ligand | Metal Salt | Solvent | Conditions | Resulting Complex | Reference |

|---|---|---|---|---|---|

| 1-(2-methylnaphthalen-1-yl)-1H-pyrazole | Cu(NO₃)₂·3.5H₂O | Not Specified | Not Specified | [Cu(MeNap-Pz)₂(NO₃)]NO₃·2H₂O | nih.gov |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | CdCl₂ | Ethanol/Water | Not Specified | [Cd(L₁)₂Cl₂] | nih.gov |

Investigation of Coordination Modes and Metal Center Geometries

Pyrazole-based ligands, including N-aminopyrazoles, can exhibit a variety of coordination modes. researchgate.net They can act as monodentate ligands, coordinating through one of the pyrazole nitrogen atoms. More commonly, they function as bidentate or polydentate ligands, especially when functionalized with other donor groups. researchgate.netuab.cat In the case of this compound, the presence of the exocyclic amino group in addition to the pyrazole ring nitrogens suggests a potential for bidentate N,N'-chelation.

The coordination of these ligands to metal centers results in a range of geometries, which are influenced by the nature of the metal ion, the steric bulk of the ligand, and the reaction conditions. ntu.edu.twiiste.org Common geometries observed for metal complexes with pyrazole-derived ligands include octahedral, square planar, and tetrahedral. iiste.orgtandfonline.comslideshare.net For example, copper(II) complexes with pyrazole-based Schiff base ligands have been reported to adopt a square planar geometry, while cobalt(II) and nickel(II) complexes with the same ligand exhibit octahedral coordination. tandfonline.comtandfonline.com

The specific arrangement of the ligands around the metal center can also vary, leading to different isomers (e.g., cis and trans). ntu.edu.tw For instance, in octahedral complexes of the type [M(CO)₂(pypz)₂], where pypz is a pyridyl-pyrazolate ligand, different cis and trans arrangements of the pyrazolate and pyridyl nitrogen donors have been observed. ntu.edu.tw

Characterization of Metal Complexes

Spectroscopic techniques are crucial for elucidating the structure and bonding in metal complexes of pyrazole derivatives.

UV-Visible Spectroscopy: Electronic absorption spectra provide information about the d-d transitions of the metal ion and charge transfer bands, which are indicative of the coordination geometry around the metal center. tandfonline.com For example, the number and position of d-d transition bands in the UV-Vis spectrum can help distinguish between octahedral and tetrahedral geometries for Co(II) and Ni(II) complexes. tandfonline.comresearchgate.net The nephelauxetic ratio (β), calculated from the spectral data, can give insights into the covalent character of the metal-ligand bond. tandfonline.com

Electron Spin Resonance (ESR) Spectroscopy: ESR is a powerful technique for studying paramagnetic metal complexes, particularly those of copper(II). The g-values (g|| and g⊥) and the hyperfine coupling constant (A||) obtained from the ESR spectrum provide detailed information about the coordination environment and the nature of the metal-ligand bonding. derpharmachemica.comtandfonline.com The g-values can help in determining the geometry of the complex and identifying the ground state of the unpaired electron.

Table 2: Crystallographic Data for an Analogous Pyrazole Compound

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|

Thermal Analysis: Thermogravimetric analysis (TGA) is employed to study the thermal stability of the metal complexes and to determine the presence of coordinated or lattice solvent molecules. nih.gov The decomposition pattern observed in the TGA curve can provide information about the composition of the complex and its thermal degradation pathway. rsc.org Pyrazolate-bridged metal-organic frameworks have been shown to exhibit exceptional thermal stability, with some frameworks being stable to heating in air up to 510 °C. rsc.org

Magnetic Properties: Magnetic susceptibility measurements are used to determine the magnetic moment of the metal complexes, which provides information about the number of unpaired electrons and the spin state of the metal ion. researchgate.netnih.gov This data is crucial for inferring the geometry of the complex. For instance, magnetic moment values can help distinguish between high-spin and low-spin octahedral complexes or between tetrahedral and square planar geometries. tandfonline.com Studies on pyrazole-based coordination polymers have revealed interesting magnetic behaviors, such as antiferromagnetic interactions and spin canting. researchgate.netrsc.org Some cobalt-based metal-organic frameworks with pyrazole ligands have been shown to exhibit single-molecule magnet behavior. acs.org

Catalytic Applications of Metal-Pyrazole Complexes

The versatility of pyrazole-containing ligands in coordination chemistry extends significantly into the realm of catalysis. The ability of the pyrazole moiety to coordinate with a wide array of metal centers, coupled with the tunable electronic and steric properties achievable through substitution on the pyrazole ring, has led to the development of numerous catalytically active metal complexes. While specific catalytic studies involving this compound are not extensively documented in publicly available research, the broader family of metal-pyrazole complexes has demonstrated remarkable efficacy in a variety of organic transformations. This section will delve into the catalytic applications of metal complexes featuring pyrazole-based ligands, providing insights into the potential roles that complexes of this compound could play.

The catalytic prowess of these complexes often stems from the unique properties of the pyrazole ligand itself. Protic pyrazoles, those with an N-H group, can participate in metal-ligand cooperation, where the acidic proton on the pyrazole nitrogen plays a crucial role in the catalytic cycle. nih.govnih.govmdpi.com This bifunctional nature can facilitate substrate activation and bond-breaking/forming steps. Furthermore, the strong σ-donating ability of pyrazole ligands can stabilize metal centers in various oxidation states, a key requirement for many catalytic processes.

Oxidation Catalysis

Copper complexes featuring pyrazole-based ligands have emerged as effective catalysts for oxidation reactions, particularly in mimicking the activity of catecholase. These complexes catalyze the oxidation of catechols to their corresponding o-quinones. The catalytic activity is influenced by several factors, including the nature of the solvent, the counter-anion of the copper salt, and the specific structure of the pyrazole ligand. bohrium.com For instance, studies have shown that copper(II) complexes demonstrate superior reaction rates compared to other metal ions like nickel, tin, and barium, which is attributed to the presence of two active copper(II) sites in the active center of the catecholase enzyme. bohrium.com The choice of solvent and the ligand-to-metal ratio are also critical in optimizing the catalytic performance. bohrium.com

Table 1: Catalytic Oxidation of Catechol using a Copper-Pyrazole Complex

This table is representative of typical findings in the field and is not specific to this compound.

| Catalyst | Substrate | Product | Solvent | Observations | Reference |

| [Cu(L)Cl₂] (L = pyrazole-based ligand) | Catechol | o-Quinone | Methanol | Excellent catalytic activity observed. | bohrium.com |

| [Ni(L)Cl₂] (L = pyrazole-based ligand) | Catechol | o-Quinone | Methanol | Lower catalytic activity compared to the copper complex. | bohrium.com |

Cross-Coupling Reactions

Palladium complexes incorporating pyrazole-derived ligands have proven to be efficient catalysts for carbon-carbon bond-forming reactions, such as the Heck and Suzuki-Miyaura cross-coupling reactions. nih.govuab.cat In the Heck reaction, which couples aryl halides with alkenes, palladium(II) complexes with pyrazole-ether hybrid ligands have shown significant catalytic activity. uab.cat The flexibility and steric bulk of the pyrazole ligand can influence the stability and reactivity of the palladium catalyst, with some systems being active even for less reactive aryl chlorides. uab.cat These catalysts are often stable to air and temperature, offering practical advantages. uab.cat

Similarly, palladium(II) complexes with bis(pyrazole) ligands have been utilized in Suzuki-Miyaura coupling reactions. nih.gov These reactions are fundamental in organic synthesis for the creation of biaryl compounds.

Table 2: Heck Cross-Coupling Reaction Catalyzed by a Palladium-Pyrazole Complex

This table is representative of typical findings in the field and is not specific to this compound.

| Catalyst | Substrate 1 | Substrate 2 | Product | Key Features | Reference |

| [Pd(L)Cl₂] (L = pyrazole-ether ligand) | Aryl halide | Alkene | Substituted Alkene | Active for aryl chlorides; stable to air and temperature. | uab.cat |

Hydrogenation and Transfer Hydrogenation

Ruthenium and iridium complexes bearing protic pyrazole ligands have been extensively studied for hydrogenation and transfer hydrogenation reactions of ketones and nitriles. nih.govmdpi.com The protic nature of the pyrazole ligand is often crucial for the catalytic activity, participating in the hydrogen transfer mechanism. For example, chiral-at-metal iridium(III) complexes have been shown to catalyze the asymmetric transfer hydrogenation of ketones, with the presence of a protic pyrazole being essential for high catalytic activity and enantioselectivity. nih.gov Theoretical calculations have suggested that the catalytic cycle can involve an outer-sphere hydrogen transfer from a hydrido-pyrazole intermediate to the substrate. nih.gov

Table 3: Asymmetric Transfer Hydrogenation of Acetophenone

This table is representative of typical findings in the field and is not specific to this compound.

| Catalyst | Substrate | Hydrogen Source | Product | Enantioselectivity | Reference |

| Chiral Iridium(III)-pyrazole complex | Acetophenone | Isopropanol | 1-Phenylethanol | High | nih.gov |

| Ruthenium(II)-pincer pyrazole complex | Acetophenone | Isopropanol | 1-Phenylethanol | Not reported | nih.gov |

Polymerization Reactions

Titanium complexes in the presence of pyrazole ligands have demonstrated enhanced catalytic activity for the ring-opening polymerization of L-lactide to produce polylactic acid (PLA), a biodegradable polymer. rsc.org The addition of a pyrazole ligand to titanium(IV) isopropoxide significantly increases the rate of polymerization compared to the titanium precursor alone. rsc.org The cooperative effect between two titanium centers, bridged by pyrazole ligands, is believed to be responsible for the enhanced catalytic performance. rsc.org This approach allows for the synthesis of high molecular weight PLA under relatively mild conditions. rsc.org

Table 4: Ring-Opening Polymerization of L-Lactide

This table is representative of typical findings in the field and is not specific to this compound.

| Catalyst System | Monomer | Polymer | Key Improvement | Reference |

| Ti(OiPr)₄ / Pyrazole ligand | L-Lactide | Polylactic Acid (PLA) | ~17-fold increase in activity at room temperature. | rsc.org |

Applications in Non Medical Chemical Research and Industrial Fields

Role as Versatile Synthetic Intermediates and Building Blocks

The chemical architecture of 3-Ethyl-5-methyl-1H-pyrazol-1-amine, featuring a reactive amine group and a stable pyrazole (B372694) core, makes it an invaluable intermediate in organic synthesis. nih.govmdpi.com Pyrazoles, in general, are highly sought-after building blocks for creating more complex heterocyclic systems. scirp.orgmdpi.com The presence of multiple reaction sites—nucleophilic centers at the nitrogen atoms and C4 position, and electrophilic centers at C3 and C5—allows for a diverse range of chemical transformations. mdpi.com

The synthesis of various pyrazole derivatives often begins with foundational structures like pyrazoles, which can be readily functionalized. mdpi.comnih.gov For instance, 5-aminopyrazoles are key precursors in the synthesis of fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines. mdpi.comnih.gov The general synthetic utility of pyrazoles is well-documented, with numerous methods available for their preparation and subsequent modification. nih.govmdpi.commdpi.com

Table 1: Synthetic Utility of Pyrazole Derivatives

| Precursor/Building Block | Synthetic Transformation | Resulting Compound Class | Reference |

| 5-Aminopyrazoles | Cyclocondensation | Pyrazolo[1,5-a]pyrimidines | mdpi.comnih.gov |

| Pyrazoles | Functionalization | Complex Heterocycles | mdpi.comnih.gov |

| Hydrazines and 1,3-Dicarbonyls | Cyclocondensation | Substituted Pyrazoles | nih.gov |

| Enaminones | Reaction with active methylene (B1212753) compounds | Substituted Pyridines | nih.gov |

Agrochemical Research Applications

The pyrazole moiety is a well-established pharmacophore in the agrochemical industry, with numerous commercial pesticides containing this heterocyclic ring. nih.govnih.govnih.gov Research into pyrazole derivatives, including those structurally related to this compound, has led to the discovery of compounds with significant pesticidal, herbicidal, and fungicidal properties.

Pyrazole derivatives have demonstrated a broad spectrum of insecticidal activity against various pests. acs.orgmdpi.comresearchgate.net For example, novel pyrazole-5-carboxamides have shown high insecticidal activity against the cotton bollworm. acs.org The introduction of different substituents on the pyrazole ring can significantly influence the pesticidal efficacy and selectivity. nih.govacs.org Some pyrazole derivatives have also exhibited antifeedant activity, providing an additional mode of action for pest control. acs.org

Table 2: Insecticidal Activity of Select Pyrazole Derivatives

| Compound Class | Target Pest | Activity | Reference |

| Pyrazole-5-carboxamides | Cotton bollworm (Helicoverpa armigera) | High insecticidal activity | acs.org |

| N-pyridylpyrazole thiazole (B1198619) derivatives | Diamondback moth (Plutella xylostella), Fall armyworm (Spodoptera frugiperda) | Good insecticidal activities | mdpi.com |

| Pyrazole Schiff bases | Termites | Excellent anti-termite activity | researchgate.net |

| Pyrazole derivatives | Bean aphid (Aphis craccivora), Spider mite (Tetranychus cinnabarinus) | Good contact and miticidal activity | acs.org |

The fungicidal potential of pyrazole derivatives is also a significant area of research. nih.govresearchgate.netnih.govmdpi.comacs.org Many synthesized pyrazole compounds have exhibited considerable antifungal activities against various plant pathogenic fungi. nih.govresearchgate.net The introduction of specific moieties, such as a p-trifluoromethylphenyl group or isothiocyanate and carboxamide groups, has been shown to enhance fungicidal efficacy. nih.gov Some pyrazole carboxamide derivatives have demonstrated strong activity against Rhizoctonia solani, even outperforming commercial fungicides in certain studies. nih.gov

Table 3: Agrochemical Activity of Pyrazole Derivatives

| Activity Type | Compound Class | Target Organism(s) | Key Findings | Reference |

| Herbicidal | Pyrazole Isothiocyanates | Echinochloa crusgalli, Cyperus iria | Good herbicidal activities | mdpi.com |

| Herbicidal | Pyrazole Ketone Derivatives | Various weeds | Low to moderate herbicidal activity | tandfonline.com |

| Herbicidal | Pyrazole derivatives containing a benzoyl scaffold | Echinochloa crusgalli | Superior pre-emergence inhibitory activity | acs.org |

| Fungicidal | Substituted Pyrazole Derivatives | Botrytis cinerea, Rhizoctonia solani | Considerable antifungal activities | nih.gov |

| Fungicidal | Pyrazole Carboxamides | Rhizoctonia solani | Strong antifungal activity | nih.gov |

| Fungicidal | Fluorinated Pyrazole Aldehydes | Sclerotinia sclerotiorum, Fusarium culmorum | Moderate activity | mdpi.com |

Materials Science Applications

The unique chemical properties of pyrazole derivatives also lend themselves to applications in materials science, particularly in the fields of corrosion inhibition and the development of novel functional materials.

Pyrazole derivatives have emerged as effective corrosion inhibitors for various metals, particularly for carbon steel in acidic environments. nih.govresearchgate.nettandfonline.com Their efficacy is attributed to the presence of heteroatoms (nitrogen), aromatic rings, and π-electrons, which facilitate the adsorption of the inhibitor molecules onto the metal surface. nih.govresearchgate.net This adsorption forms a protective layer that blocks the active sites for corrosion, thereby mitigating the degradation of the metal. nih.govresearchgate.nettandfonline.com Studies have shown that the inhibition efficiency of pyrazole derivatives increases with concentration and can be influenced by temperature, suggesting a chemical adsorption mechanism. researchgate.nettandfonline.com The specific substituents on the pyrazole ring play a crucial role in determining the inhibitor's performance. nih.gov

The versatile chemistry of the pyrazole ring allows for its incorporation into a variety of functional materials. nih.gov The ability to introduce different functional groups onto the pyrazole core enables the tuning of the material's properties for specific applications. For instance, pyrazole-containing polymers or coordination complexes can be designed to exhibit desired optical, electronic, or thermal properties. While the direct application of this compound in this area is not extensively documented, the broader class of pyrazole derivatives serves as a platform for creating novel materials with tailored functionalities. The development of high-nitrogen materials derived from related heterocyclic compounds also points to the potential of pyrazole derivatives in energetic materials research. acs.org

Dye Chemistry and Pigment Development

The chemical structure of this compound, featuring a reactive primary amine group attached to a pyrazole ring, makes it a viable candidate for the synthesis of azo dyes and pigments. While direct research on this specific compound in dye chemistry is not extensively documented in the reviewed literature, the well-established reactivity of analogous 5-aminopyrazole derivatives provides a strong basis for its potential applications in this field. The synthesis of azo dyes from pyrazole amines is a common practice, and the resulting dyes are known for their vibrant colors and good fastness properties.

The general method for producing azo dyes from 5-aminopyrazoles involves a two-step process: diazotization followed by a coupling reaction. In the first step, the aminopyrazole is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C). This reaction converts the primary amine group into a highly reactive diazonium salt.

The subsequent coupling reaction involves introducing the diazonium salt to a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine. The diazonium salt acts as an electrophile and attacks the electron-rich ring of the coupling component, resulting in the formation of an azo compound, characterized by the -N=N- functional group which acts as a chromophore.

The color of the resulting azo dye is highly dependent on the chemical nature of both the pyrazole precursor and the coupling component. Substituents on either of these moieties can significantly influence the electronic properties of the dye molecule and, consequently, its absorption spectrum. For instance, electron-donating groups can lead to a bathochromic shift (a shift to longer wavelengths), resulting in deeper colors, while electron-withdrawing groups may cause a hypsochromic shift (a shift to shorter wavelengths).

Based on studies of similar pyrazole-based azo dyes, it is anticipated that dyes synthesized from this compound would exhibit a range of colors from yellow to red, depending on the chosen coupling partner. The resulting dyes could potentially be used as disperse dyes for synthetic fibers like polyester. arabjchem.orgresearchgate.net

Detailed Research Findings from Analogous Compounds

Research on azo dyes derived from other substituted 5-aminopyrazoles provides valuable insights into the potential properties of dyes from this compound. For example, a study on the synthesis of novel pyrazole azo dyes using ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate as the diazo component and various active methylene compounds as coupling components yielded dyes with absorption maxima (λmax) in the visible region, confirming their character as colored compounds. nih.gov The color properties of these dyes were analyzed using the CIELab* color space, which defines color in terms of lightness (L), redness/greenness (a), and yellowness/blueness (b*). nih.govresearchgate.net

Another study focused on the synthesis of azo dyes from 3-phenyl-5-aminopyrazole, which were then used as chromogenic reagents for the spectrophotometric determination of metal ions. nih.gov This highlights a potential analytical application for such dyes. The solvatochromic behavior of pyrazole azo dyes has also been investigated, revealing that the color of the dye can change with the polarity of the solvent. nih.gov

The following interactive data table summarizes typical spectroscopic and colorimetric data for azo dyes derived from a representative 5-aminopyrazole, illustrating the kind of properties that could be expected from dyes based on this compound.

| Dye Structure (from analogous pyrazole) | Coupling Component | λmax (nm) | Color Description |

| Ethyl 5-(2-cyano-2-ethoxycarbonyl-1-vinylazo)-3-methyl-1H-pyrazole-4-carboxylate | Ethyl cyanoacetate | 345 | Yellow |

| Ethyl 5-(2,2-dicyano-1-vinylazo)-3-methyl-1H-pyrazole-4-carboxylate | Malononitrile | 322 | Light Yellow |

| 2-(3′-phenyl-5′-pyrazolyl azo) schaffer acid | Schäffer acid | 460 | Orange in weakly acidic solution |

| 2-(3′-phenyl-5′-pyrazolyl azo) resorcinol | Resorcinol | 430 | Yellowish-orange in weakly acidic solution |

This table presents data from analogous compounds to illustrate potential properties, as direct data for this compound derived dyes was not found in the reviewed literature. nih.govnih.gov

Advanced Research Perspectives and Future Directions for 3 Ethyl 5 Methyl 1h Pyrazol 1 Amine

Exploration of Novel Synthetic Routes and Methodologies

The development of efficient and sustainable synthetic methods is crucial for the widespread application of 3-Ethyl-5-methyl-1H-pyrazol-1-amine. Current research focuses on exploring novel synthetic routes that offer advantages such as higher yields, lower costs, and reduced environmental impact.

One promising approach involves the use of multicomponent reactions (MCRs), which allow the synthesis of complex molecules in a single step from three or more starting materials. tandfonline.com MCRs are highly atom-economical and can be used to generate a diverse library of pyrazole (B372694) derivatives with various substituents. tandfonline.com Another area of investigation is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. mdpi.com

Researchers are also exploring the use of green chemistry principles in the synthesis of this compound. This includes the use of environmentally friendly solvents, such as water, and the development of catalyst-free reactions. researchgate.net For example, a recent study reported the successful synthesis of pyrazole derivatives using ultrasonic radiation, which eliminates the need for a catalyst and reduces energy consumption. tandfonline.com

Investigation of Undiscovered Reactivity Patterns and Transformations

The pyrazole ring in this compound is a versatile scaffold that can undergo a variety of chemical transformations. stonybrook.edu However, there are still many undiscovered reactivity patterns and transformations that could lead to the development of novel compounds with unique properties.

One area of interest is the selective functionalization of the pyrazole ring at different positions. This can be achieved by using various directing groups and reaction conditions. For example, a recent study demonstrated the regioselective acylation of a similar pyrazole derivative, 3-methyl-1-phenyl-pyrazol-5-one, at the C-4 position. rsc.org This approach could be adapted to selectively functionalize this compound and create a library of new compounds with diverse biological activities.

Another area of research is the exploration of cycloaddition reactions involving the pyrazole ring. These reactions can be used to construct complex polycyclic systems with interesting biological and material properties. For example, a recent study reported the use of a pyrazolone (B3327878) derivative in a cycloaddition reaction to synthesize a novel pyrazolo[3,4-b]pyrone. researchgate.net

Integration with Advanced Catalytic Systems and Processes

The integration of this compound with advanced catalytic systems and processes is another promising area of research. Pyrazole derivatives have been shown to act as effective ligands for various metal catalysts, and they can be used to promote a wide range of chemical transformations. researchgate.net